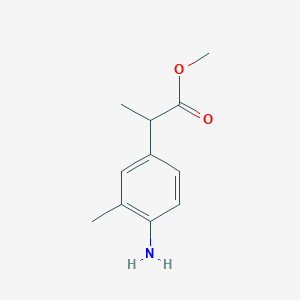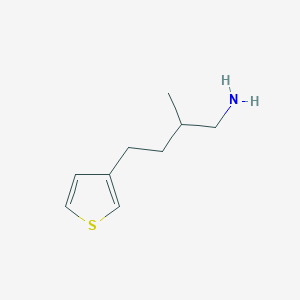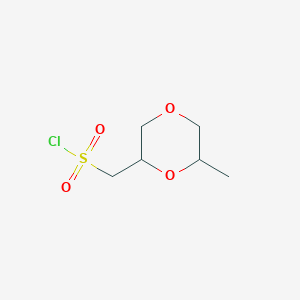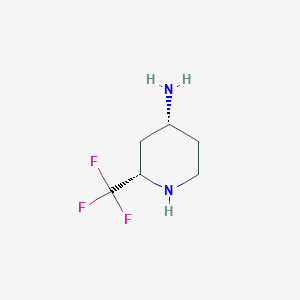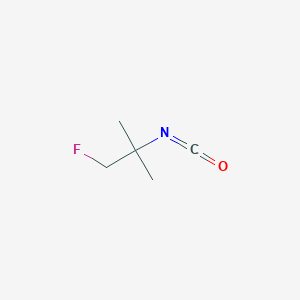
1-Fluoro-2-isocyanato-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-isocyanato-2-methylpropane is an organic compound with the molecular formula C5H8FNO It is a derivative of isocyanates, characterized by the presence of both a fluorine atom and an isocyanate group attached to a methylpropane backbone
Métodos De Preparación
The synthesis of 1-Fluoro-2-isocyanato-2-methylpropane typically involves the reaction of 1-fluoro-2-methylpropane with phosgene (COCl2) in the presence of a base. The reaction proceeds under controlled conditions to ensure the selective formation of the isocyanate group. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-Fluoro-2-isocyanato-2-methylpropane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkenes and alkynes to form four-membered ring structures.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, thiols, and alkenes. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Fluoro-2-isocyanato-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through the formation of stable urea linkages.
Industry: The compound is used in the production of specialty polymers and coatings, where its unique reactivity can impart desirable properties to the final product.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-2-isocyanato-2-methylpropane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, such as the amino groups of proteins. This reactivity allows the compound to modify the structure and function of biomolecules, which can be exploited in various applications, including enzyme inhibition and receptor modulation.
Comparación Con Compuestos Similares
1-Fluoro-2-isocyanato-2-methylpropane can be compared with other isocyanates, such as tert-butyl isocyanate and phenyl isocyanate. While all these compounds share the reactive isocyanate group, this compound is unique due to the presence of the fluorine atom, which can influence its reactivity and the properties of the products formed. Similar compounds include:
tert-Butyl isocyanate: Used in the synthesis of ureas and carbamates.
Phenyl isocyanate: Commonly used in organic synthesis for the preparation of aromatic ureas.
Propiedades
Número CAS |
112433-48-4 |
|---|---|
Fórmula molecular |
C5H8FNO |
Peso molecular |
117.12 g/mol |
Nombre IUPAC |
1-fluoro-2-isocyanato-2-methylpropane |
InChI |
InChI=1S/C5H8FNO/c1-5(2,3-6)7-4-8/h3H2,1-2H3 |
Clave InChI |
FTRPWPWZBMWTSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CF)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


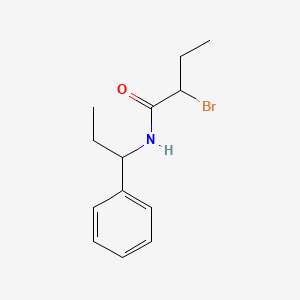
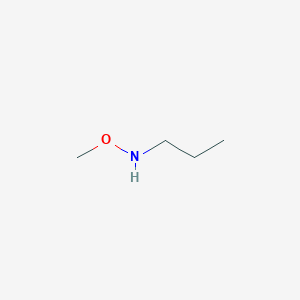
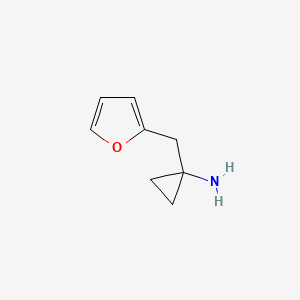
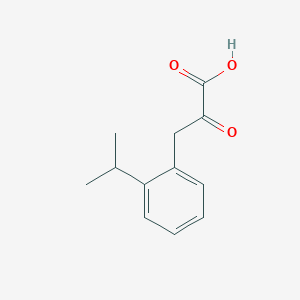
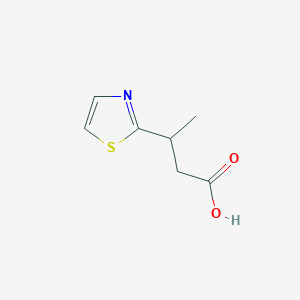
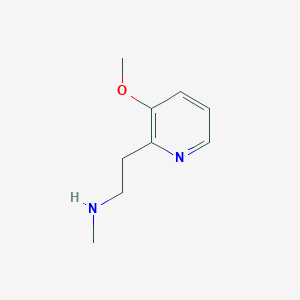
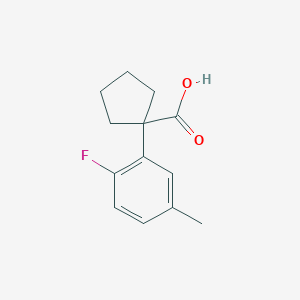
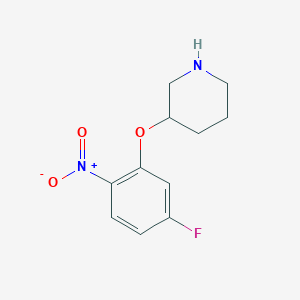
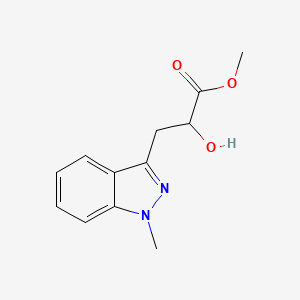
![Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13527242.png)
